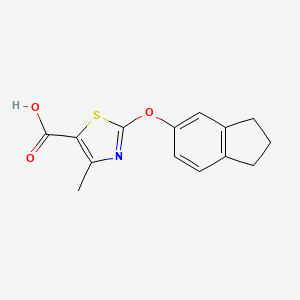

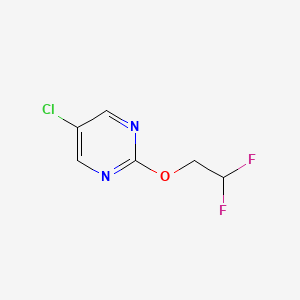

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and they are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods . Similarly, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved through cyclization . These methods provide insights into the potential synthetic routes that could be applied to synthesize the compound of interest, although the exact synthesis of "2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been studied using various techniques. For example, the crystal structure of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was determined by X-ray powder diffraction methods . Additionally, the structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was reported with crystallographic data . These studies highlight the importance of structural analysis in understanding the properties of thiazole compounds.

Chemical Reactions Analysis

The papers discuss several chemical reactions involving thiazole derivatives. The triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid were synthesized and characterized, revealing one-dimensional polymeric structures . Moreover, transformations of dimethyl acetone-1,3-dicarboxylate led to the synthesis of thiazole-5-carboxylates . These reactions demonstrate the reactivity of thiazole derivatives and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are explored in several papers. The liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine is an example of the analytical applications of thiazole compounds . The spectroscopic and theoretical studies of fluorescence effects in 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole provide insights into the photophysical properties of these molecules . Additionally, the experimental and theoretical study on the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid highlights the importance of computational methods in understanding the properties of thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Research indicates that thiazole derivatives, including those structurally similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit a broad range of biological activities and have been explored for their therapeutic potential. For instance, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has shown promising anti-diabetic, anti-oxidant, and anti-inflammatory properties in a streptozotocin-induced model of non-insulin dependent diabetes mellitus in rats. It effectively decreased blood glucose levels, improved insulin sensitivity, and exhibited protective effects against hyperlipidemia and liver injury, suggesting potential applications in diabetes treatment (Paudel et al., 2017).

Biochemical Studies

Compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid have been a subject of interest in biochemical studies. A study on 2-substituted thiazolidine-4(R)-carboxylic acids revealed their protective effect against hepatotoxic deaths in mice caused by LD90 doses of acetaminophen, highlighting the potential of these compounds in liver protection and as prodrugs of L-cysteine (Nagasawa et al., 1984).

Anti-Inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic activities of compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid. For instance, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, structurally related to thiazole compounds, were synthesized and tested for their analgesic and anti-inflammatory activity. Some of these compounds showed potency comparable to or greater than indomethacin, a widely used anti-inflammatory and analgesic agent (Muchowski et al., 1985).

Neuropharmacological Effects

In the neuropharmacological domain, studies have investigated the influence of dihydropyridine derivatives, sharing structural similarities with thiazole compounds, on anticonvulsant activities. One study found that a Ca2+ channel agonist impaired the anticonvulsant activities of certain NMDA receptor antagonists, highlighting the intricate interactions between these compounds and neuroreceptors (Czuczwar et al., 1994).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-8-12(13(16)17)19-14(15-8)18-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJVVJJWATKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC3=C(CCC3)C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)

![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)